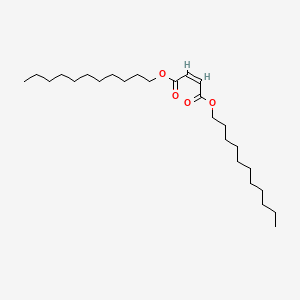

diundecyl (Z)-but-2-enedioate

Description

Overview of Maleate (B1232345) Esters in Organic Chemistry and Polymer Science

Maleate esters are diesters of maleic acid, a dicarboxylic acid with the IUPAC name (Z)-but-2-enedioic acid. The general structure of a maleate ester features two alkyl or aryl groups attached to the carboxyl groups of maleic acid. These esters are characterized by the cis configuration of the substituents around the carbon-carbon double bond, a feature that influences their physical properties and reactivity.

In organic chemistry, the double bond in maleate esters is susceptible to various addition reactions, including hydrogenation to form the corresponding succinates, and Diels-Alder reactions where they act as dienophiles. celanese.comgoogle.com The ester groups can undergo transesterification or hydrolysis. Under the influence of heat or catalysts, maleate esters can isomerize to their trans isomers, fumarate (B1241708) esters. celanese.comatamanchemicals.com

The primary significance of maleate esters, however, lies in polymer science. They serve as important co-monomers in polymerization reactions with other vinyl monomers like vinyl acetate (B1210297) and vinyl chloride. atamanchemicals.com The incorporation of maleate esters into polymer chains can modify the properties of the resulting material, for instance by acting as an internal plasticizer to enhance flexibility. atamanchemicals.com They are also used in the production of various industrial products, including paints, adhesives, and surfactants. celanese.comatamanchemicals.com

Historical Context and Evolution of Research on Unsaturated Dicarboxylic Acid Esters

Research into unsaturated dicarboxylic acids and their esters has a long history, driven by their availability from both petrochemical and, more recently, bio-based feedstocks. google.com Maleic anhydride (B1165640), the precursor to many maleate esters, is a commodity chemical produced on a large scale. google.com Early research focused on the fundamental reactivity of these compounds, including their isomerization and polymerization behavior.

The mid-20th century saw a surge in research related to the application of these esters in polymer modification, particularly as plasticizers for polyvinyl chloride (PVC). This led to extensive studies on the structure-property relationships of various dialkyl maleates and fumarates. The environmental persistence of some plasticizers, like certain phthalates, later spurred research into more biodegradable alternatives, including esters of dicarboxylic acids. mcgill.ca

More recent research has explored the use of enzymatic methods for the synthesis of polyesters from dicarboxylic acid esters, offering a more sustainable approach. nih.govresearchgate.net The development of advanced analytical techniques has also enabled a deeper understanding of the complex polymerization mechanisms and the fine-tuning of polymer properties.

Rationale for Focused Academic Inquiry into Diundecyl (Z)-but-2-enedioate

This compound is a specific long-chain maleate ester with the molecular formula C26H48O4. scitoys.com A focused academic inquiry into this particular compound is warranted for several reasons. The "diundecyl" portion of its name indicates the presence of two undecyl (C11) alkyl chains. These long alkyl chains are expected to impart significant hydrophobicity and flexibility to molecules and polymers incorporating this ester.

Studying this compound allows for a detailed investigation into the effects of long, linear alkyl chains on the properties and reactivity of maleate esters. This knowledge is crucial for designing novel polymers and materials with specific characteristics, such as enhanced plasticizing efficiency, improved low-temperature performance, or specific surface properties. Furthermore, understanding the synthesis and behavior of a well-defined long-chain maleate ester like this compound can provide valuable insights for the broader class of long-chain dicarboxylic acid esters.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C26H48O4 scitoys.com |

| InChI | InChI=1/C26H48O4/c1-3-5-7-9-11-13-15-17-19-23-29-25(27)21-22-26(28)30-24-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20,23-24H2,1-2H3/b22-21- scitoys.com |

| PubChem CID | 5354455 nih.gov |

Current Research Landscape and Emerging Trends for Long-Chain Maleate Esters

The current research landscape for long-chain maleate esters is characterized by a drive towards sustainability and high-performance materials. A significant trend is the exploration of bio-based sources for the alcohol and diacid components of these esters, aiming to reduce reliance on petrochemical feedstocks. tubitak.gov.tr

There is also a growing interest in using long-chain maleate esters as reactive plasticizers. Unlike traditional plasticizers that can migrate out of the polymer matrix over time, reactive plasticizers can be covalently bonded into the polymer network, leading to more durable and stable materials. The double bond in the maleate structure provides a convenient handle for such reactions.

Furthermore, research is focusing on the synthesis and application of functional polyesters derived from long-chain dicarboxylic acid esters. nih.gov These polyesters can possess unique properties, such as biodegradability or specific thermal and mechanical characteristics, making them suitable for a range of applications from biomedical devices to environmentally friendly packaging. The use of enzymatic catalysis in these syntheses is also a key emerging trend, offering a greener and more selective route to these polymers. nih.govresearchgate.net The systematic study of how varying the length of the alkyl side chains in maleate esters affects the properties of the final polymer is an active area of investigation. mdpi.com

Structure

2D Structure

Properties

CAS No. |

6280-06-4 |

|---|---|

Molecular Formula |

C26H48O4 |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

diundecyl (Z)-but-2-enedioate |

InChI |

InChI=1S/C26H48O4/c1-3-5-7-9-11-13-15-17-19-23-29-25(27)21-22-26(28)30-24-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20,23-24H2,1-2H3/b22-21- |

InChI Key |

FBVIPHHSIBKNAH-DQRAZIAOSA-N |

Isomeric SMILES |

CCCCCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparations of Diundecyl Z but 2 Enedioate

Direct Esterification Approaches Utilizing Maleic Acid or Anhydride (B1165640)

The most common method for synthesizing diundecyl (Z)-but-2-enedioate is through the direct esterification of maleic acid or its anhydride with undecyl alcohol. researchgate.net This reaction involves the condensation of the carboxylic acid groups of maleic acid or the anhydride ring with the hydroxyl groups of undecyl alcohol to form the corresponding diester and water as a byproduct.

The synthesis can proceed in two stages, especially when starting from maleic anhydride. The first stage, the formation of the monoester, is typically rapid and can occur without a catalyst. researchgate.net The second stage, the esterification of the monoester to the diester, is slower and often requires a catalyst to proceed at a reasonable rate. researchgate.net

Optimization of Reaction Conditions for High Yield and Selectivity

Achieving high yields and selectivity in the synthesis of this compound is crucial for its industrial viability. numberanalytics.com The optimization of reaction conditions involves a systematic study of various parameters that influence the reaction's outcome. These parameters can be broadly categorized as follows:

Reactant Molar Ratio: The stoichiometry of the reactants, specifically the molar ratio of undecyl alcohol to maleic acid or anhydride, is a critical factor. Using an excess of the alcohol can shift the reaction equilibrium towards the formation of the diester, thereby increasing the yield. ijcea.org For instance, in the synthesis of diethyl maleate (B1232345), increasing the alcohol-to-acid molar ratio from 1:4 to 1:8 significantly increased the conversion of maleic acid. ijcea.org

Temperature: The reaction temperature plays a significant role in the rate of esterification. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to side reactions, such as the isomerization of the maleate to the fumarate (B1241708), or decomposition of the reactants or products. The optimal temperature is therefore a balance between achieving a desirable reaction rate and minimizing unwanted byproducts.

Reaction Time: The duration of the reaction is another key parameter. The reaction is typically monitored over time to determine the point at which the maximum yield of the desired product is achieved. Prolonged reaction times may not necessarily lead to higher yields and can increase the likelihood of side reactions.

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. While a higher catalyst concentration can accelerate the reaction, it may also lead to increased costs and potential difficulties in its removal from the final product. Therefore, the optimal catalyst loading is the minimum amount required to achieve a satisfactory reaction rate.

Removal of Water: The water produced during the esterification reaction is a byproduct that can inhibit the forward reaction and promote the reverse reaction (hydrolysis). Therefore, the continuous removal of water, often through azeotropic distillation with a suitable solvent, is essential for driving the reaction to completion and achieving high yields.

The interplay of these parameters is often studied using statistical methods like Design of Experiments (DoE) to efficiently identify the optimal reaction conditions. numberanalytics.com

Table 1: Key Parameters for Optimizing this compound Synthesis

| Parameter | Description | General Trend for Higher Yield |

| Molar Ratio | Ratio of undecyl alcohol to maleic acid/anhydride. | An excess of alcohol is generally favored. ijcea.org |

| Temperature | The temperature at which the reaction is conducted. | Increased temperature generally increases the reaction rate, but an optimum must be found to avoid side reactions. |

| Reaction Time | The duration of the reaction. | Should be optimized to maximize product formation and minimize byproduct formation. |

| Catalyst Loading | The amount of catalyst used. | Should be sufficient for a reasonable reaction rate but minimized to reduce cost and simplify purification. |

| Water Removal | The process of eliminating water from the reaction mixture. | Continuous removal of water is crucial to shift the equilibrium towards the product side. |

Catalytic Systems Employed in this compound Synthesis

Homogeneous Catalysts: These catalysts are soluble in the reaction medium.

Brønsted Acids: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are commonly used as esterification catalysts. researchgate.net They are effective in protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. While effective, these catalysts can be corrosive and difficult to separate from the product, often requiring neutralization and washing steps that can generate waste.

Lewis Acids: Lewis acids, such as tin and titanium compounds, can also catalyze esterification reactions. They function by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. They offer significant advantages in terms of easy separation from the reaction products, potential for reuse, and often milder reaction conditions.

Ion-Exchange Resins: Acidic cation-exchange resins are effective solid acid catalysts for esterification. ijcea.org They possess sulfonic acid groups that provide the catalytic sites. Their porous structure allows for good contact between the reactants and the catalytic sites. Studies on the synthesis of diethyl maleate have shown that cation exchange resins can be highly effective. ijcea.org

Zeolites and Acid-Treated Clays: These materials can also serve as solid acid catalysts due to their acidic sites and high surface area.

Metal Oxides: Certain metal oxides have been shown to catalyze esterification reactions. ijcea.org

Enzymes: Lipases are enzymes that can catalyze esterification reactions under mild conditions. rsc.org They offer high selectivity and are environmentally benign. The use of immobilized lipases can further simplify catalyst recovery and reuse.

The development of novel catalytic systems, including those based on palladium and other transition metals, continues to be an active area of research, aiming for higher efficiency and selectivity in ester synthesis. nih.goved.ac.uk

Table 2: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid | High activity, low cost | Corrosive, difficult to separate, waste generation |

| Heterogeneous | Ion-exchange resins, zeolites, metal oxides | Easy separation, reusable, often milder conditions | Can have lower activity than homogeneous catalysts, potential for deactivation |

| Biocatalysts | Lipases | High selectivity, mild conditions, environmentally friendly | Higher cost, potential for denaturation |

Transesterification Pathways for this compound Synthesis

Transesterification, or alcoholysis, presents an alternative route for the synthesis of this compound. This process involves the reaction of a starting ester, typically a lower alkyl ester of maleic acid such as dimethyl or diethyl maleate, with undecyl alcohol in the presence of a catalyst. warse.org The undecyl alcohol displaces the lower alcohol from the starting ester, forming the desired diundecyl maleate and the lower alcohol as a byproduct.

This method can be advantageous in certain situations, particularly if a lower maleate ester is readily available or if the direct esterification reaction proves to be problematic. The equilibrium of the transesterification reaction can be shifted towards the product side by removing the lower boiling point alcohol byproduct through distillation. google.com

A variety of catalysts can be employed for transesterification, including:

Acid catalysts: Similar to direct esterification, Brønsted and Lewis acids can be used.

Base catalysts: Strong bases like sodium methoxide (B1231860) or sodium hydroxide (B78521) are effective transesterification catalysts. google.com

Organometallic catalysts: Compounds of tin, titanium, and zirconium are also known to catalyze transesterification reactions.

Enzymes: Lipases are also effective catalysts for transesterification, offering high selectivity under mild conditions. rsc.org

The choice of catalyst and reaction conditions will depend on the specific reactants and the desired purity of the final product.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edutradebe.comepa.gov The production of this compound can be made more environmentally friendly by incorporating these principles.

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts and waste is a primary goal. instituteofsustainabilitystudies.com

Atom Economy: The concept of atom economy, developed by Barry Trost, seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Direct esterification, where the only byproduct is water, generally has a high atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, thus minimizing waste. epa.govacs.org The use of heterogeneous catalysts is particularly advantageous as it simplifies product purification and reduces waste from separation processes.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, can significantly reduce energy consumption. yale.edu The use of highly active catalysts can help to lower the required reaction temperature.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with safer alternatives. In some cases, solvent-free reaction conditions can be developed.

Design for Degradation: Designing chemical products that break down into innocuous substances after their use is an important aspect of green chemistry. acs.org The biodegradability of this compound would be a relevant consideration in this context.

By applying these principles, the synthesis of this compound can be made more sustainable and economically viable.

Purification and Isolation Techniques for Academic Research Purity

Obtaining this compound of high purity, especially for academic research purposes, requires effective purification and isolation techniques. ijddr.in Following the synthesis, the crude product mixture typically contains the desired diester, unreacted starting materials, catalyst, and byproducts.

Common purification methods include:

Washing: The crude product is often washed with water or an aqueous solution to remove water-soluble impurities, such as the acid catalyst or unreacted maleic acid. A subsequent wash with a basic solution, like sodium bicarbonate, can be used to neutralize and remove any remaining acidic components.

Solvent Extraction: This technique is used to separate the desired product from impurities based on their differential solubilities in two immiscible solvents. hilarispublisher.commdpi.com

Distillation: If the product is volatile and thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective method for purification. This technique separates components based on their boiling points.

Chromatography: For achieving very high purity, chromatographic techniques are often employed.

Column Chromatography: The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). hilarispublisher.com A solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates, allowing for their separation.

Thin-Layer Chromatography (TLC): This is a quick and convenient method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. hilarispublisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. hilarispublisher.com Preparative HPLC can be used to isolate pure compounds.

The choice of purification method depends on the physical and chemical properties of this compound and the nature of the impurities present. A combination of these techniques is often necessary to achieve the desired level of purity for academic research. aau.dk

Spectroscopic and Structural Elucidation of Diundecyl Z but 2 Enedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of diundecyl (Z)-but-2-enedioate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their immediate electronic environment. Due to the molecule's symmetry, a relatively simple spectrum is anticipated.

The key proton signals are expected in the following regions:

Olefinic Protons: The two protons on the carbon-carbon double bond of the maleate (B1232345) moiety are chemically equivalent in a symmetrical environment and are expected to appear as a singlet. researchgate.net Given the cis (Z) configuration, this signal is typically found in the range of δ 6.0-6.5 ppm. The specific chemical shift is influenced by the electronegativity of the adjacent carbonyl groups.

Methylene (B1212753) Protons adjacent to Oxygen (α-CH₂): The protons of the methylene groups directly attached to the ester oxygen atoms (-O-CH₂ -) are deshielded and are expected to resonate as a triplet around δ 4.1-4.3 ppm. The triplet multiplicity arises from coupling with the adjacent methylene group in the undecyl chain.

Methylene Protons β to Oxygen: The next methylene group in the alkyl chain (-O-CH₂-CH₂ -) would appear as a multiplet (likely a quintet) in the region of δ 1.6-1.7 ppm.

Alkyl Chain Methylene Protons: The majority of the methylene groups in the long undecyl chains will overlap to form a broad multiplet in the typical aliphatic region of δ 1.2-1.4 ppm.

Terminal Methyl Protons (-CH₃): The terminal methyl groups of the two undecyl chains are chemically equivalent and will appear as a triplet at approximately δ 0.8-0.9 ppm, coupled to the adjacent methylene group.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.2 | s | 2H | HC=CH |

| ~4.2 | t | 4H | -O-CH₂ - |

| ~1.65 | m | 4H | -O-CH₂-CH₂ - |

| ~1.3 | m | 32H | -(CH₂)₈- |

| ~0.85 | t | 6H | -CH₃ |

s = singlet, t = triplet, m = multiplet. Chemical shifts are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. For this compound, the following signals are predicted:

Carbonyl Carbons (C=O): The ester carbonyl carbons are the most deshielded and are expected to appear in the range of δ 165-170 ppm.

Olefinic Carbons (C=C): The carbons of the double bond are predicted to resonate around δ 128-132 ppm. In maleate esters, these carbons typically show a single peak due to symmetry.

Methylene Carbon adjacent to Oxygen (α-C): The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) is expected at approximately δ 65-68 ppm.

Alkyl Chain Carbons: The carbons of the undecyl chains will appear in the aliphatic region (δ 22-32 ppm). The terminal methyl carbon is the most shielded, typically resonating around δ 14 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O |

| ~130 | C=C |

| ~66 | -O-C H₂- |

| ~32 | -CH₂- (various) |

| ~29 | -CH₂- (various) |

| ~26 | -CH₂- (various) |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Chemical shifts are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the α-CH₂ protons and the β-CH₂ protons of the undecyl chain, and subsequently trace the connectivity along the entire alkyl chain to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. uni-saarland.de It would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the olefinic proton signal to the olefinic carbon signal.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to:

C=O Stretching: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.

C=C Stretching: A medium intensity absorption around 1640-1650 cm⁻¹ would indicate the presence of the carbon-carbon double bond.

C-O Stretching: Strong absorptions in the range of 1150-1250 cm⁻¹ are expected for the C-O single bonds of the ester functionality.

C-H Stretching: Aliphatic C-H stretching vibrations from the undecyl chains will appear as strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The olefinic C-H stretch is expected to be a weaker band just above 3000 cm⁻¹.

C-H Bending: Various C-H bending (scissoring, rocking) vibrations for the methylene and methyl groups will be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information, often showing a strong signal for the relatively non-polar C=C double bond.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3040 | Weak | =C-H Stretch |

| 2850-2960 | Strong | C-H Stretch (Alkyl) |

| 1720-1740 | Strong | C=O Stretch (Ester) |

| 1640-1650 | Medium | C=C Stretch |

| 1150-1250 | Strong | C-O Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₃₀H₅₆O₄), the molecular weight is 480.76 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 480. The fragmentation pattern would likely be dominated by cleavages characteristic of long-chain esters. Common fragmentation pathways would include:

Loss of an undecyl radical: Cleavage of the C-O bond could lead to the loss of a C₁₁H₂₃˙ radical, resulting in a fragment ion.

Loss of an undecoxy radical: Cleavage of the acyl-oxygen bond could result in the loss of a C₁₁H₂₃O˙ radical.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond.

Cleavage within the alkyl chain: Fragmentation along the undecyl chains would produce a series of characteristic peaks separated by 14 mass units (corresponding to CH₂ groups).

Electrospray ionization (ESI) or other soft ionization techniques would likely show a prominent protonated molecule [M+H]⁺ at m/z = 481 or a sodiated adduct [M+Na]⁺ at m/z = 503.

Advanced Spectroscopic Methods for Conformational and Stereochemical Insights (if applicable)

While the primary structure can be elucidated by the methods above, advanced techniques could offer deeper insights. For a relatively flexible molecule like this compound, techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule in solution. However, due to the high degree of flexibility in the long alkyl chains, interpreting these effects might be complex. The (Z)-stereochemistry of the double bond is readily confirmed by the coupling constants in high-resolution ¹H NMR or through NOE correlations between the olefinic protons. nist.gov

Reaction Mechanisms and Reactivity Studies of Diundecyl Z but 2 Enedioate

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in diundecyl (Z)-but-2-enedioate is electron-deficient due to the presence of two electron-withdrawing ester groups. This electronic characteristic governs its reactivity towards various reagents. fiveable.me The double bond consists of a strong sigma bond and a weaker pi bond, the latter of which is susceptible to breaking, allowing for addition reactions. fiveable.mewikipedia.org

Electrophilic addition is a characteristic reaction of alkenes, where an electrophile attacks the electron-rich double bond. savemyexams.comcrunchchemistry.co.uk In the case of this compound, the electron-withdrawing nature of the ester groups deactivates the double bond towards electrophilic attack compared to simple alkenes. masterorganicchemistry.com However, under appropriate conditions with strong electrophiles, these reactions can proceed. The general mechanism involves the initial attack of the electrophile on the pi bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgnumberanalytics.com

Common electrophilic addition reactions for alkenes include the addition of hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst. savemyexams.comnumberanalytics.com For this compound, the regioselectivity of the addition would be influenced by the stability of the resulting carbocation intermediate.

Table 1: Examples of Electrophilic Addition Reactions

| Reactant | Product Type |

|---|---|

| HBr | Bromo-substituted succinate (B1194679) derivative |

| Cl₂ | Dichloro-substituted succinate derivative |

| H₂O/H⁺ | Hydroxy-substituted succinate derivative |

This table provides a generalized overview of potential electrophilic addition products. Actual reaction conditions and yields may vary.

The electron-deficient nature of the double bond in this compound makes it a prime candidate for nucleophilic addition reactions, particularly the Michael addition. wikipedia.orglibretexts.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated ester system. libretexts.orgorganicchemistrytutor.com This type of reaction is also referred to as a 1,4-conjugate addition. libretexts.org

A variety of nucleophiles can participate in Michael additions, including enolates, amines, and thiols. organicchemistrytutor.comresearchgate.net For instance, the reaction of an amine with a dialkyl maleate (B1232345), known as the aza-Michael addition, proceeds to form a β-amino succinate derivative. researchgate.net Studies on diethyl maleate have shown that this reaction can occur even without a catalyst. researchgate.net The general mechanism involves the attack of the nucleophile on the double bond, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. organicchemistrytutor.com

Table 2: Michael Addition with this compound

| Michael Donor (Nucleophile) | Product |

|---|---|

| Amine (R₂NH) | Diundecyl 2-(dialkylamino)succinate |

| Thiol (RSH) | Diundecyl 2-(alkylthio)succinate |

| Enolate | Substituted succinate derivative |

This table illustrates the expected products from Michael addition reactions.

The carbon-carbon double bond of this compound can also undergo free radical reactions. lkouniv.ac.inlibretexts.org These reactions are typically initiated by a radical species, which adds to the double bond to form a new radical intermediate. This intermediate can then propagate the reaction by reacting with another molecule. lkouniv.ac.in

A notable free radical reaction is polymerization. smolecule.com In the presence of a free radical initiator, maleate esters can polymerize or copolymerize with other monomers. smolecule.comjustia.com Another example is the bromine-catalyzed isomerization from the (Z)- to the (E)-isomer, which proceeds through the reversible addition of a bromine radical to the double bond. oup.com

Isomerization Phenomena: (Z) to (E) Isomerization Pathways

This compound can undergo isomerization to its more stable (E)-isomer, diundecyl (E)-but-2-enedioate (diundecyl fumarate). This conversion from a cis to a trans geometric isomer is a significant reaction pathway. researchgate.net

Several methods can catalyze this isomerization. One common method involves the use of bromine in the presence of a radical initiator like AIBN (azobisisobutyronitrile), which facilitates the isomerization through a radical addition-elimination mechanism. oup.comresearchgate.net Nucleophilic catalysis by primary and secondary amines has also been observed to promote the isomerization of dialkyl maleates. oup.com More recently, ionic liquids have been shown to be effective media for this transformation. oup.com Photocatalytic methods using sensitizers like thioxanthone can also drive the isomerization. nih.gov

Table 3: Catalysts for (Z) to (E) Isomerization of Dialkyl Maleates

| Catalyst/Method | Mechanism Type | Reference |

|---|---|---|

| Bromine/AIBN | Radical | oup.com |

| Primary/Secondary Amines | Nucleophilic Addition-Elimination | oup.com |

| Protic Imidazolium Ionic Liquids | Nucleophilic Addition-Elimination | oup.com |

| Thioxanthone (photocatalyst) | Energy Transfer | nih.gov |

Hydrolysis and Transesterification Reactivity of Ester Linkages

The two undecyl ester linkages in this compound are susceptible to hydrolysis and transesterification reactions. smolecule.com

Hydrolysis is the cleavage of the ester bond by water, typically catalyzed by an acid or a base, to yield maleic acid and undecyl alcohol. smolecule.com

Transesterification is the exchange of the undecyl alcohol moiety with another alcohol. wikipedia.orgmasterorganicchemistry.com This reaction is also catalyzed by acids or bases. wikipedia.org The mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that can then eliminate the original alcohol to form a new ester. wikipedia.orgmasterorganicchemistry.com Transesterification is an equilibrium-driven process, and the reaction can be pushed towards the desired product by using a large excess of the new alcohol or by removing the displaced alcohol. wikipedia.org This process is widely used in the synthesis of polyesters and in the production of biodiesel. wikipedia.orgrsc.orgnih.gov

Cycloaddition Reactions (e.g., Diels-Alder) as Dienophile

This compound, being an alkene with electron-withdrawing groups, can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups like the esters in this compound. masterorganicchemistry.comlibretexts.org This reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. chemtube3d.com Therefore, the use of the (Z)-isomer will result in a product where the ester groups are cis in the newly formed ring. chemtube3d.com Diels-Alder reactions are a powerful tool in organic synthesis for the construction of complex cyclic systems. wikipedia.org

Polymerization Chemistry and Materials Science Applications of Diundecyl Z but 2 Enedioate

Homopolymerization Mechanisms and Kinetics

The homopolymerization of 1,2-disubstituted ethylenic monomers like dialkyl maleates is generally challenging due to steric hindrance. The presence of two bulky ester groups in a cis configuration around the double bond significantly impedes the approach of a propagating radical, leading to a very low tendency for self-propagation. 213.55.90

Radical Polymerization Studies

Conventional free-radical polymerization is a common method for polymerizing vinyl monomers. 213.55.90 The process involves initiation, propagation, and termination steps. However, in the case of dialkyl maleates, including diundecyl (Z)-but-2-enedioate, homopolymerization via this mechanism is exceptionally slow and often results in very low molecular weight oligomers, if any product is formed at all. 213.55.90researchgate.net The steric hindrance caused by the two large undecyl ester groups on the same side of the double bond makes it difficult for a growing polymer chain to add another monomer unit. 213.55.90

Some studies have shown that maleate (B1232345) esters can undergo radical polymerization after being isomerized to their trans-isomers, dialkyl fumarates. 213.55.90rsc.org This isomerization, which can sometimes be induced by basic catalysts or through reversible thiyl radical addition, converts the sterically hindered cis-monomer into the more reactive trans-isomer, which can then polymerize more readily. 213.55.90rsc.org The kinetics of such a process would be complex, depending on both the rate of isomerization and the rate of polymerization of the resulting fumarate (B1241708). rsc.org

Controlled Polymerization Techniques (e.g., RAFT, ATRP)

Controlled/living radical polymerization (CLRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity (Đ). Two of the most powerful CLRP methods are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). polymersource.cagoogle.com

RAFT Polymerization is a versatile technique that can be applied to a wide array of monomers by using a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.comsigmaaldrich.com For monomers bearing long alkyl chains, trithiocarbonate-based RAFT agents have been shown to be particularly effective. polymersource.ca The RAFT mechanism involves a degenerative transfer process where a propagating radical adds to the RAFT agent, and a new radical is released to initiate a new chain. This rapid equilibrium between active (propagating) and dormant (RAFT-adduct) chains ensures that all chains grow at a similar rate, leading to polymers with low dispersity. sigmaaldrich.com While specific studies on the RAFT homopolymerization of diundecyl maleate are not prominent, the successful RAFT polymerization of other long-chain alkyl monomers, such as fatty acid-derived methacrylates, suggests its feasibility for producing well-defined polymers if polymerization can be achieved. rsc.org

Atom Transfer Radical Polymerization (ATRP) is another robust method for synthesizing well-defined polymers. google.combeilstein-journals.org It is based on a reversible redox process catalyzed by a transition metal complex (e.g., copper with a nitrogen-based ligand), which toggles between an active radical species and a dormant alkyl halide species. google.com This controlled activation and deactivation minimizes termination reactions and allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. beilstein-journals.org ATRP has been used to polymerize a vast range of monomers, including acrylates, styrenes, and methacrylates. google.com Its application to 1,2-disubstituted olefins like maleates remains challenging for homopolymerization due to the inherent low reactivity of the monomer, but it can be a viable technique in copolymerization systems. researchgate.netgoogle.com

Copolymerization Strategies with Diverse Comonomers

Given the difficulty of homopolymerization, this compound is almost exclusively used in copolymerization. It can be copolymerized with various comonomers, particularly electron-rich monomers, to create polymers with tailored properties. researchgate.netresearchgate.net Its incorporation is noted in several patent applications for curable polymer compositions and adhesives. google.comgoogleapis.com A specific example from the literature is the synthesis of poly(1-hexene-co-diundecyl maleate). taylorandfrancis.combasjsci.edu.iq

Alternating and Random Copolymerization Systems

Dialkyl maleates, being electron-poor (acceptor) monomers, exhibit a strong tendency to form alternating copolymers with electron-rich (donor) monomers such as vinyl acetate (B1210297), styrene (B11656), and vinyl ethers. researchgate.netresearchgate.netresearchgate.net This alternating behavior is a result of the favorable cross-propagation reactions where the radical end of a maleate unit prefers to add to a donor monomer, and vice-versa. In such systems, the monomer reactivity ratios, r₁ (e.g., for maleate) and r₂ (e.g., for vinyl acetate), are both typically close to zero, which is a hallmark of alternating copolymerization. open.edu This strategy allows for precise control over the copolymer sequence, resulting in a regular [A-B-A-B] structure.

Random copolymers are formed when the reactivity ratios are such that the propagating radical chain does not show a strong preference for adding one monomer over the other. open.edu The final composition and sequence distribution of a random copolymer depend on the feed composition and the relative reactivities of the comonomers. open.edu

| Copolymerization Type | Monomer Reactivity Ratios | Resulting Structure | Typical Comonomers for Diundecyl Maleate |

| Alternating | r₁ ≈ 0, r₂ ≈ 0 | Highly regular, alternating monomer sequence (e.g., -A-B-A-B-) | Vinyl Acetate, Styrene, Vinyl Ethers |

| Random | Varies (e.g., r₁ < 1, r₂ < 1) | Statistical distribution of monomer units along the chain | Acrylates, Methacrylates |

| Block | Not applicable (sequential addition) | Long sequences of one monomer followed by long sequences of another (e.g., -A-A-A-A-B-B-B-B-) | Various (via controlled polymerization) |

Synthesis of Block and Graft Copolymers

Block copolymers consist of long, continuous segments of different monomers covalently linked together. nih.gov They can be synthesized using controlled polymerization techniques like RAFT and ATRP through sequential monomer addition. nih.govresearchgate.net For instance, a first block can be polymerized, and the resulting "living" polymer (or macro-CTA/macroinitiator) can be used to initiate the polymerization of a second monomer. rsc.org The synthesis of block copolymers containing dialkyl maleates has been demonstrated, such as a P(VAc-alt-DBM)-b-PVAc block terpolymer made via reverse iodine transfer polymerization (RITP), suggesting similar architectures are possible with diundecyl maleate. researchgate.netippi.ac.ir

Graft copolymers feature a main polymer backbone with polymeric side chains attached. hristov.comarxiv.org These can be synthesized via three main strategies: "grafting-from," "grafting-onto," or "grafting-through." A direct and relevant example is the synthesis of poly(1-hexene-co-diundecyl maleate) via the esterification of a pre-formed poly(1-hexene-co-maleic anhydride) backbone with 1-undecanol. basjsci.edu.iq This "grafting-onto" approach creates a well-defined graft structure where the undecyl chains are attached via the maleate group to the polyolefin backbone.

Role of Long Alkyl Chains in Polymer Architecture and Performance

The two long undecyl (C11) chains in this compound play a critical role in determining the final properties of the polymers into which it is incorporated. mdpi.com

Internal Plasticization: The long, flexible alkyl chains act as internal plasticizers. They increase the free volume between polymer chains, which lowers the glass transition temperature (Tg) and enhances the flexibility of the material. frontiersin.org This effect reduces or eliminates the need for external plasticizers, which can migrate out of the polymer over time.

Solubility and Processability: The presence of long alkyl groups significantly influences the polymer's solubility. nih.gov They increase affinity for nonpolar organic solvents, which can be crucial for solution-based processing techniques. Conversely, they increase the hydrophobicity of the polymer.

Morphology and Crystallinity: Long alkyl side chains can induce side-chain crystallinity, where the alkyl groups themselves organize into ordered, crystalline domains below a certain temperature. mdpi.com This can affect the polymer's mechanical properties, thermal behavior, and morphology. The length and linearity of the alkyl chains are key factors in determining the extent of this ordering. mdpi.comacs.org Studies on poly(stearyl acrylate), which has a C18 side chain, show that the end group of the polymer can influence the melting point and degree of crystallinity, an effect that would be relevant in controlled polymerizations of diundecyl maleate. mdpi.com

Surface Properties and Aggregation: The hydrophobic nature of the undecyl chains drives them to the surface in aqueous environments or at interfaces, lowering the surface energy. In solution, the interplay between the polymer backbone and the bulky side chains can lead to specific aggregation behaviors and conformations. researchgate.net

| Property Affected | Influence of Long Undecyl Chains | Scientific Rationale |

| Flexibility | Increased | Internal plasticization; increase in free volume between polymer backbones. frontiersin.org |

| Glass Transition Temp (Tg) | Decreased | Increased segmental mobility due to spacing by flexible alkyl chains. frontiersin.org |

| Solubility | Enhanced in nonpolar solvents | Hydrophobic nature of the long alkyl groups improves interaction with organic solvents. nih.gov |

| Crystallinity | Can induce side-chain crystallinity | Organization and packing of the long, linear alkyl chains into ordered structures. mdpi.com |

| Surface Energy | Lowered | Migration of hydrophobic chains to the polymer-air or polymer-water interface. |

Structure-Reactivity Relationships in Polymerization Processes

The polymerization behavior of this compound is intrinsically linked to its molecular structure. As a dialkyl maleate, its reactivity in polymerization is governed by the electron-poor nature of the carbon-carbon double bond, which is flanked by two electron-withdrawing ester groups. This configuration makes it susceptible to radical-initiated polymerization. researchgate.net

The "Z" configuration of the double bond, also known as the cis-isomer, introduces significant steric hindrance. The two bulky undecyl ester groups are on the same side of the double bond, which can impede the approach of propagating radical chains. This steric hindrance generally leads to a lower rate of homopolymerization compared to its trans-isomer, diethyl fumarate.

The long undecyl chains also play a crucial role in the reactivity and properties of the resulting polymer. These long aliphatic chains can influence the physical characteristics of the polymer, such as increasing its flexibility and providing internal plasticization.

Key Structural Features and Their Influence on Reactivity:

| Structural Feature | Influence on Polymerization Reactivity |

| (Z)-Configuration (cis-isomer) | Introduces steric hindrance, potentially lowering the rate of homopolymerization. |

| Electron-withdrawing Ester Groups | Activate the double bond for radical attack but the resonance stabilization of the resulting radical can decrease reactivity. |

| Long Undecyl Chains | May further increase steric hindrance but also influence the physical properties of the polymer, such as flexibility and solubility. |

This table provides an illustrative overview of expected structure-reactivity relationships for this compound based on general principles of polymer chemistry.

Research into the photopolymerization of related monomers demonstrates that molecular structure directly affects the physical properties of the resulting macroscopic material. researchgate.net For instance, in UV-curable resins, the choice of monomer and initiator is critical for achieving the desired polymer network. researchgate.net While specific studies on this compound are not widely available, the principles of structure-reactivity observed in other systems are applicable. researchgate.net

Emerging Applications of this compound in Advanced Polymeric Materials

The unique combination of a reactive double bond and long, flexible aliphatic chains makes this compound a candidate for several applications in advanced polymeric materials. google.com Its potential utility spans from modifying the properties of existing polymers to forming the basis of new material formulations. univarsolutions.compuringlobal.comarkema.com

This compound can function as a reactive plasticizer or an impact modifier. specialchem.com When incorporated into a polymer matrix, such as polyvinyl chloride (PVC), the long undecyl chains can disrupt the close packing of polymer chains, increasing flexibility and lowering the glass transition temperature. Unlike traditional non-reactive plasticizers, the double bond offers the potential for it to be chemically grafted onto the polymer backbone during processing or through a post-curing step, which would reduce migration and extraction of the plasticizer from the final product.

The use of additives to enhance the properties of polymers is a well-established practice. For example, impact modifiers are added to improve the durability and toughness of plastic resins. specialchem.com The flexible nature of the undecyl chains in this compound could help to dissipate impact energy, thus improving the toughness of brittle polymers.

The presence of the reactive double bond allows this compound to be used as a comonomer in the formulation of coatings, adhesives, sealants, and elastomers (CASE). univarsolutions.comarkema.com In these applications, it can be copolymerized with other monomers, such as acrylates or vinyl acetate, via emulsion polymerization or other radical polymerization techniques. google.com

In coatings, the incorporation of this compound can improve flexibility and adhesion. arkema.com The long aliphatic chains can enhance the hydrophobicity of the coating, leading to improved water resistance. Similarly, in adhesives and sealants, its inclusion can lead to a lower modulus and increased peel strength. puringlobal.com The development of polyurethane-based CASE materials often involves the use of various prepolymers and reactive components to achieve specific performance characteristics. puringlobal.com

Potential Contributions of this compound in CASE Applications:

| Application | Potential Benefit from this compound |

| Coatings | Increased flexibility, improved adhesion, enhanced water resistance. arkema.com |

| Adhesives | Lower modulus, increased peel strength, improved tack. |

| Sealants | Enhanced elasticity and durability. |

| Elastomers | Internal plasticization, improved low-temperature flexibility. |

This table illustrates potential benefits based on the chemical structure of this compound and general principles of CASE formulation. univarsolutions.comarkema.com

This compound can also be a building block for specialized resins. For instance, it can be used in the synthesis of unsaturated polyester (B1180765) resins. In this context, it would be copolymerized with other diols and diacids to create a polymer backbone with reactive double bonds. These resins can then be cross-linked with a reactive diluent, such as styrene, to form a rigid thermoset material. The long undecyl chains would be expected to impart a degree of toughness and impact resistance to the final composite material.

The formulation of advanced composites often involves the use of thermosetting resins like epoxies, which are known for their high strength and rigidity. specialchem.com While not an epoxy itself, this compound could potentially be used as a reactive modifier in such systems to improve toughness.

Theoretical and Computational Chemistry Studies of Diundecyl Z but 2 Enedioate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. aps.orgarxiv.orgaps.orgrsc.org While direct DFT studies on diundecyl (Z)-but-2-enedioate are not extensively documented, valuable insights can be extrapolated from research on maleic acid and its shorter-chain esters. acs.orgnih.govacs.org

The long undecyl chains, being largely non-polar, primarily contribute to the molecule's steric bulk and van der Waals interactions. DFT can be used to calculate key electronic parameters that correlate with reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators. A smaller HOMO-LUMO gap generally suggests higher reactivity. For analogous long-chain esters, the HOMO is typically localized on the C=C double bond and the carboxyl groups, while the LUMO is also centered around the electron-deficient carbonyl carbons. This suggests that the molecule is susceptible to nucleophilic attack at the carbonyl carbons and electrophilic addition at the double bond.

Table 1: Calculated Electronic Properties of Maleic Anhydride (B1165640) (a precursor) using DFT

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 3.85 |

| HOMO Energy (eV) | -8.21 |

| LUMO Energy (eV) | -1.98 |

| HOMO-LUMO Gap (eV) | 6.23 |

(Data extrapolated from studies on maleic anhydride, a related precursor, for illustrative purposes.) researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. princeton.edumdpi.comnih.gov For a large and flexible molecule like this compound, MD simulations can provide detailed information about the accessible conformations and how the molecule interacts with itself and its environment, which is particularly relevant for its application as a plasticizer. nih.govacs.org

The two long undecyl chains can adopt a multitude of conformations through rotation around their C-C single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations. rsc.org The (Z)-but-2-enedioate core imposes significant constraints on the initial orientation of the alkyl chains. The flexibility of these chains is a key determinant of the plasticizing efficiency of the molecule. nih.gov Studies on similar long-chain esters have shown that the alkyl chains tend to fold and entangle, leading to complex intermolecular interactions. researchgate.net

MD simulations can also be used to predict macroscopic properties such as the glass transition temperature (Tg) of a polymer-plasticizer blend. nih.govacs.org By simulating the interactions between this compound and a polymer matrix like PVC, researchers can assess its effectiveness as a plasticizer. The simulations can reveal how the plasticizer molecules position themselves within the polymer chains, disrupting polymer-polymer interactions and thereby increasing flexibility. nih.gov

Table 2: Illustrative Conformational Data for a Long-Chain Ester from MD Simulation

| Dihedral Angle | Average Value (degrees) | Fluctuation (degrees) |

|---|---|---|

| C-O-C-C (ester linkage) | 175.2 | ± 10.5 |

| C-C-C-C (alkyl chain) | 178.1 (trans) / 65.3 (gauche) | ± 15.2 / ± 20.1 |

(Illustrative data based on general findings for long-chain esters.) researchgate.netnih.gov

Reaction Pathway and Transition State Modeling for Synthetic Optimization

Understanding the reaction mechanism for the synthesis of this compound is crucial for optimizing its production. Computational modeling can be used to investigate the reaction pathway of the esterification of maleic acid or its anhydride with undecyl alcohol. researchgate.netrsc.orgmasterorganicchemistry.com The Fischer esterification, typically acid-catalyzed, is a common method for synthesizing such esters. masterorganicchemistry.com

Theoretical calculations can elucidate the multi-step mechanism, which involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.commasterorganicchemistry.com By modeling the transition state for each step, the activation energy can be determined, which is a key factor in the reaction rate. researchgate.net DFT calculations have been successfully used to study the acid-catalyzed esterification of dicarboxylic acids, providing insights into the role of the catalyst and the structure of the intermediates and transition states. researchgate.netrsc.org

For the synthesis of this compound, computational studies can help in selecting the most efficient catalyst by comparing the activation barriers for different catalytic cycles. nih.gov They can also predict the effect of reaction conditions, such as temperature and solvent, on the reaction rate and yield. This information is invaluable for scaling up the synthesis from a laboratory to an industrial scale. researchgate.net

Table 3: Example of Calculated Activation Energies for an Acid-Catalyzed Esterification Step

| Reaction Step | Catalyst | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | H₂SO₄ | 15.8 |

| Water Elimination | H₂SO₄ | 12.3 |

(Illustrative data based on DFT studies of similar esterification reactions.) researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Datanih.gov

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the characterization of this compound. chemrxiv.orgq-chem.comschrodinger.com The calculated spectra can be compared with experimental data to validate the computational model and confirm the molecular structure.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. rsc.org For this compound, the chemical shifts of the vinyl protons in the maleate (B1232345) moiety are particularly characteristic. The long alkyl chains would show a series of overlapping signals in the ¹H NMR spectrum, and their calculated chemical shifts can help in the assignment of the experimental spectrum.

Similarly, IR spectroscopy is sensitive to the vibrational modes of the molecule. The C=O stretching frequency of the ester groups and the C=C stretching of the butenedioate (B8557255) core are strong and characteristic bands in the IR spectrum. Computational frequency calculations can predict these and other vibrational frequencies. acs.orgresearchgate.net Discrepancies between calculated and experimental spectra can often be resolved by considering environmental effects, such as solvent interactions or the solid-state packing, in the computational model.

Table 4: Predicted vs. Experimental Vibrational Frequencies for a Dialkyl Maleate Analog

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1735 | 1725 |

| C=C Stretch | 1645 | 1640 |

| C-O Stretch | 1160 | 1155 |

(Illustrative data for a representative dialkyl maleate.) acs.orgresearchgate.net

In Silico Design of Novel Derivatives with Tailored Reactivity

Computational methods are increasingly used in the in silico design of new molecules with specific desired properties. researchgate.netbu.edu For this compound, this approach can be used to design novel derivatives with, for example, enhanced plasticizing efficiency, improved biodegradability, or reduced toxicity. nih.govoup.com

By systematically modifying the structure of this compound in silico—for instance, by changing the length or branching of the alkyl chains, or by introducing different functional groups—researchers can create a virtual library of candidate molecules. nih.gov The properties of these virtual molecules can then be predicted using the computational methods described in the previous sections. For example, MD simulations can be used to screen for derivatives with better miscibility with PVC, which is a key indicator of a good plasticizer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the maleate derivatives with their performance as plasticizers. nih.gov Such models can accelerate the discovery of new, "greener" plasticizers that are both effective and environmentally friendly. mdpi.com This computational pre-screening significantly reduces the time and cost associated with synthesizing and testing new compounds in the laboratory. bu.edu

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diundecyl maleate |

| Maleic acid |

| Maleic anhydride |

| Undecyl alcohol |

| Poly(vinyl chloride) (PVC) |

| Di(2-ethylhexyl) maleate |

| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) |

| Dioctyl succinate (B1194679) (DOS) |

Analytical Method Development for Diundecyl Z but 2 Enedioate and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a foundational analytical technique that separates and analyzes compounds based on their differential partitioning between a stationary phase and a mobile phase. birchbiotech.com For diundecyl (Z)-but-2-enedioate, a diester with a significant non-polar character and a specific geometric configuration, various chromatographic methods are employed to address different analytical challenges.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a powerful and widely used technique for determining the purity of volatile and thermally stable substances like this compound. birchbiotech.com The method separates compounds based on their boiling points and interaction with the stationary phase within a capillary column. For purity analysis, the peak area of the target compound is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100 to express purity as a percentage. birchbiotech.com

In a typical GC analysis for a maleate (B1232345) ester, a polar capillary column is often employed for effective separation. researchgate.net For quantitative analysis, an internal standard method is frequently used to ensure accuracy and precision. researchgate.net This involves adding a known amount of a different, non-interfering compound (the internal standard) to the sample. A method developed for di-2-ethylhexyl maleate, a structurally similar compound, utilized dimethyl phthalate (B1215562) as an internal standard. researchgate.net The mass ratio of the analyte to the internal standard is correlated with the ratio of their peak areas to create a calibration curve for quantification. researchgate.net Such methods can demonstrate excellent performance, with high recovery rates and low detection limits. researchgate.net

Table 1: Example GC Method Parameters and Performance for Maleate Ester Analysis This table is based on data for the similar compound di-2-ethylhexyl maleate. researchgate.net

| Parameter | Value/Condition |

| Column | PEG-20M polar capillary column |

| Detector | Flame Ionization Detector (FID) |

| Quantification | Internal Standard Method (Dimethyl Phthalate) |

| Linear Range | 10 mg/L to 1000 mg/L |

| Correlation Coefficient (r²) | 0.9993 |

| Average Recovery | 96.98% - 100.26% |

| Detection Limit | 0.424 mg/L |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is indispensable for analyzing complex mixtures containing this compound, particularly when dealing with isomers, precursors, or degradation products that may not be suitable for GC. The technique is especially valuable for separating geometric isomers, such as the (Z)-isomer (maleate) from its (E)-isomer counterpart, diundecyl (E)-but-2-enedioate (fumarate).

Reverse-phase (RP) HPLC is a common approach for analyzing maleate esters like dimethyl maleate. sielc.com A typical mobile phase consists of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com The separation of geometric isomers, however, often requires columns that provide alternative selectivity mechanisms beyond simple hydrophobicity. mtc-usa.com Columns with phenyl-based stationary phases (offering π-π interactions) or cholesterol-based phases (offering shape selectivity) can be effective for resolving cis/trans isomers. mtc-usa.comnacalai.com

Table 2: HPLC Column Types and Their Suitability for Isomer Separation

| Column Type | Stationary Phase Chemistry | Primary Interaction Mechanism | Suitability for this compound |

| Standard C18 | Octadecylsilane | Hydrophobic Interaction | General separation of components with different polarities. |

| Phenyl Hydride | Phenyl Groups | π-π and Hydrophobic Interactions | Recommended for resolving positional isomers on aromatic rings and may aid in separating geometric isomers. mtc-usa.com |

| Pyrenylethyl (PYE) | Pyrenylethyl Groups | π-π, Hydrophobic, and Charge Transfer Interactions | Excellent for separating structural isomers based on molecular shape selectivity. nacalai.com |

| UDC-Cholesterol | Cholesteryl Groups | Shape-based Selectivity | Effective for separating geometric (E/Z) isomers. mtc-usa.com |

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

When this compound is utilized as a monomer or a plasticizer in the synthesis of polymers, Size Exclusion Chromatography (SEC) is the primary technique for characterizing the molecular weight and molecular weight distribution (MWD) of the resulting polymer. wikipedia.orgpaint.orgspecificpolymers.com SEC separates molecules based on their hydrodynamic volume in solution, not their molecular weight. paint.orgpaint.org

In an SEC system, a polymer solution is passed through a column packed with porous beads. wikipedia.orgyoutube.com Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. paint.orgyoutube.com Smaller molecules penetrate the pores to varying degrees, taking a longer path and eluting later. paint.orgyoutube.com This process allows for the determination of key parameters such as the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn). specificpolymers.com Common organic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are used as the mobile phase, and a differential refractometer (DRI) is the most common detector. paint.orgspecificpolymers.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a much greater depth of analytical information. For this compound, coupling chromatography with mass spectrometry is particularly powerful.

GC-MS for Component Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is the gold standard for confirming the identity of volatile and semi-volatile compounds. nih.gov After components are separated by the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for definitive identification.

GC-MS is used for both qualitative and quantitative analysis of maleate and other plasticizer esters. researchgate.netoregonstate.edu For instance, a GC-MS method was developed to quantify 31 different plasticizers, including the structurally similar diundecyl phthalate. oregonstate.edu The study noted that diundecyl phthalate can break down into several smaller peaks during analysis, all of which must be integrated to ensure accurate quantification. oregonstate.edu The high sensitivity and selectivity of GC-MS also allow for the detection of trace-level impurities. nih.gov

Table 3: Example GC-MS Data for a Diundecyl Ester Analogue (Diundecyl Phthalate) nih.gov

| Parameter | Value/Fragment (m/z) |

| Molecular Weight | 474.7 g/mol |

| Precursor Ion (for MS-MS) | [M+H]⁺ at m/z 475.3782 |

| Top Peak in GC-MS Spectrum | m/z 149 |

| 2nd Highest Peak | m/z 43 |

| 3rd Highest Peak | m/z 57 |

LC-MS for Non-Volatile Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing compounds that are non-volatile, thermally unstable, or highly polar, making them unsuitable for GC analysis. nih.govusda.gov This would apply to derivatives of this compound or related oligomeric species. LC-MS offers high sensitivity and selectivity, but method development can be challenging. usda.govddtjournal.com

A key challenge is achieving efficient ionization of the analyte. ddtjournal.com Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common sources used in LC-MS. nih.gov The composition of the mobile phase is critical; additives such as formic acid, acetic acid, or volatile salts like ammonium (B1175870) formate (B1220265) are often used to promote the formation of ions and improve the analyte signal. lcms.cz For compounds with very low ionization efficiency, chemical derivatization may be employed prior to analysis to attach a readily ionizable group to the molecule, thereby enhancing detection sensitivity. ddtjournal.comnih.gov

Table 4: Key Considerations for LC-MS Method Development

| Factor | Consideration | Purpose |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | To generate gas-phase ions from the liquid phase; choice depends on analyte polarity and stability. |

| Mobile Phase Additives | Formic Acid, Acetic Acid, Ammonium Formate | To control pH and provide protons (positive mode) or facilitate deprotonation (negative mode) for improved ionization. lcms.cz |

| Analyte Properties | Polarity, Volatility, Thermal Stability | Determines whether LC-MS is more suitable than GC-MS. usda.gov |

| Derivatization | Chemical modification of the analyte | To improve ionization efficiency and enhance sensitivity for compounds that are difficult to detect. ddtjournal.com |

Derivatization and Chemical Functionalization of Diundecyl Z but 2 Enedioate

Chemical Modification of the Alkene Moiety for Advanced Materials

The electron-deficient nature of the double bond in diundecyl (Z)-but-2-enedioate, due to the presence of two electron-withdrawing ester groups, makes it a versatile substrate for various addition reactions. These modifications can be leveraged to create novel polymers and functional materials.

Cycloaddition Reactions: The alkene moiety can readily participate as a dienophile in Diels-Alder reactions. masterorganicchemistry.comwikipedia.org This [4+2] cycloaddition with a conjugated diene forms a six-membered ring, providing a reliable method for constructing complex cyclic structures. libretexts.org While specific studies on this compound are limited, the general reactivity of dialkyl maleates suggests that it would react efficiently with dienes like butadiene or cyclopentadiene to form substituted cyclohexene derivatives. The long undecyl chains would be expected to influence the solubility of the resulting adducts and the physical properties of any subsequent polymeric materials.

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation, converting the maleate (B1232345) ester into the corresponding succinate (B1194679), diundecyl succinate. This transformation eliminates the geometric constraints of the double bond and increases the flexibility of the molecule. Various catalysts are effective for the hydrogenation of maleate esters, including those based on palladium, nickel, and iridium. researchgate.netmdpi.com Asymmetric hydrogenation can also be employed to produce chiral succinates.

Polymerization: this compound can serve as a monomer in polymerization reactions. For instance, it can undergo copolymerization with other monomers, such as styrenes or acrylates, to produce polyesters with long alkyl side chains. researchgate.net These side chains can act as internal plasticizers, imparting flexibility to the polymer. Additionally, ring-opening copolymerization of maleic anhydride (B1165640) (a precursor to maleate esters) with epoxides is a known method to produce unsaturated polyesters. researchgate.net

Thiol-Ene Reactions: The alkene functionality is also amenable to thiol-ene "click" chemistry. This involves the radical-mediated addition of a thiol across the double bond, which is an efficient method for surface functionalization and the synthesis of functional polymers. This approach allows for the introduction of a wide variety of functional groups, depending on the structure of the thiol used.

Illustrative examples of these modifications are presented in the table below.

| Reaction Type | Reactant | Product | Potential Application |

| Diels-Alder | 1,3-Butadiene | Diundecyl 4-cyclohexene-1,2-dicarboxylate | Synthesis of cyclic building blocks for polymers and resins. |

| Hydrogenation | H₂/Pd-C | Diundecyl succinate | Plasticizers with increased flexibility and thermal stability. |

| Copolymerization | Styrene (B11656) | Poly(diundecyl maleate-co-styrene) | Internally plasticized polymers for films and coatings. |

| Thiol-Ene Addition | 1-Dodecanethiol | Diundecyl 2,3-bis(dodecylthio)succinate | Functional fluids, lubricant additives. |

Functionalization of Ester Groups

The two undecyl ester groups in this compound are also reactive sites that can be chemically modified.

Transesterification: This process involves the exchange of the undecyl alcohol groups with other alcohols. masterorganicchemistry.comwikipedia.org The reaction is typically catalyzed by an acid or a base and is driven to completion by removing the displaced alcohol (1-undecanol). masterorganicchemistry.com Transesterification allows for the synthesis of a wide variety of maleate esters with different alkyl or functionalized side chains, thereby tuning the properties of the molecule. For example, using a diol as the alcohol can lead to the formation of polyesters.

Amidation/Aminolysis: The ester groups can react with primary or secondary amines to form amides. This reaction, known as aminolysis, typically requires elevated temperatures or catalysis. The conversion of the ester to an amide introduces hydrogen bonding capabilities, which can significantly alter the material's properties, such as its melting point, solubility, and thermal stability.

Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride. This reaction would convert this compound into (Z)-but-2-ene-1,4-diol and 1-undecanol. The resulting diol is a valuable building block for the synthesis of other polymers, such as polyurethanes and polyesters.

A summary of potential ester group functionalizations is provided in the table below.

| Reaction Type | Reactant | Product | Potential Application |

| Transesterification | Ethanol | Diethyl (Z)-but-2-enedioate | Synthesis of other maleate esters. |

| Amidation | Hexylamine | N¹,N⁴-dihexyl-(Z)-but-2-enediamide | Building blocks for polyamides, functional additives. |

| Reduction | LiAlH₄ | (Z)-but-2-ene-1,4-diol | Monomer for polyester (B1180765) and polyurethane synthesis. |

Synthesis of Novel Analogs with Modified Alkyl Chain Lengths

The properties of this compound are significantly influenced by the long undecyl chains. Synthesizing analogs with different alkyl chain lengths is a straightforward way to systematically tune these properties for specific applications. The general synthesis of dialkyl maleates involves the esterification of maleic acid or its anhydride with the desired alcohol. google.comgoogle.com

The synthesis can be performed in one or two steps. The two-step process involves the initial reaction of maleic anhydride with an alcohol to form a monoalkyl maleate, followed by a second esterification step to produce the dialkyl maleate. google.com This method allows for the synthesis of mixed-ester analogs by using a different alcohol in the second step. A variety of alcohols, from short-chain (e.g., methanol, ethanol) to very long-chain fatty alcohols, can be used. nih.gov

The table below illustrates the synthesis of various dialkyl maleate analogs.

| Alcohol Reactant | Product (Dialkyl Maleate) | Alkyl Chain Length | Expected Property Change (vs. Diundecyl) |

| Methanol | Dimethyl (Z)-but-2-enedioate | C1 | Increased polarity, higher water solubility. |

| 1-Butanol | Dibutyl (Z)-but-2-enedioate | C4 | Lower viscosity, increased volatility. |

| 2-Ethylhexanol | Bis(2-ethylhexyl) (Z)-but-2-enedioate | C8 (branched) | Improved low-temperature flexibility as a plasticizer. |

| 1-Octadecanol | Dioctadecyl (Z)-but-2-enedioate | C18 | Higher melting point, increased waxiness. |

Catalytic Approaches for Selective Derivatization

The use of catalysts is crucial for achieving high selectivity and efficiency in the derivatization of this compound. Different catalytic systems have been developed for targeting either the alkene or the ester functionalities.

Catalysis for Alkene Modification:

Hydrogenation: Homogeneous catalysts, such as those based on iridium and rhodium, can provide high enantioselectivity in the asymmetric hydrogenation of substituted maleates. Heterogeneous catalysts like palladium on carbon (Pd/C) are widely used for complete reduction to succinates. researchgate.net

Polymerization: Radical initiators (e.g., AIBN, benzoyl peroxide) are used for copolymerization with vinyl monomers. For ring-opening copolymerization with epoxides, chromium(III) salen complexes have been shown to be effective.

Catalysis for Ester Modification: